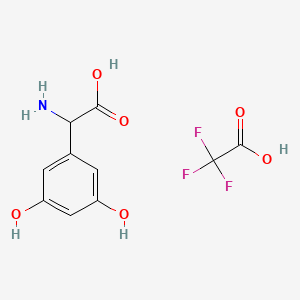

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

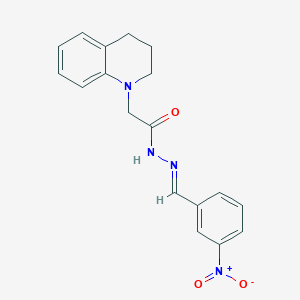

The synthesis of compounds related to 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid often involves the use of trifluoroacetic acid as a reagent or catalyst. Trifluoroacetic acid has been demonstrated to be highly effective in facilitating tandem Claisen rearrangement and cyclization reactions. For example, it aids in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman derivatives, showcasing its versatility in organic synthesis processes (Pathak, Madapa, & Batra, 2007).

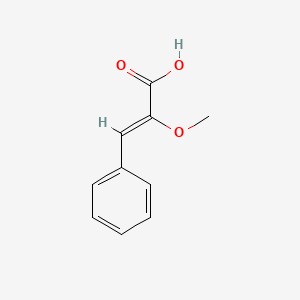

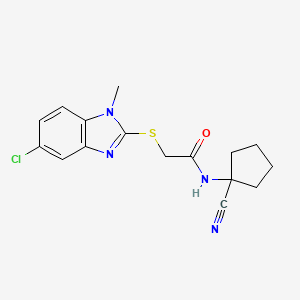

Molecular Structure Analysis

The molecular structure of compounds synthesized with trifluoroacetic acid, such as this compound, is crucial for understanding their reactivity and properties. For instance, studies have shown unique structural characteristics due to the trifluoroacetyl group's influence, affecting the overall stability and reactivity of the synthesized compounds. This influence is pivotal in electrophilic substitution reactions and is used to explain unexpected results in synthetic pathways (Imuro & Hanafusa, 1976).

Chemical Reactions and Properties

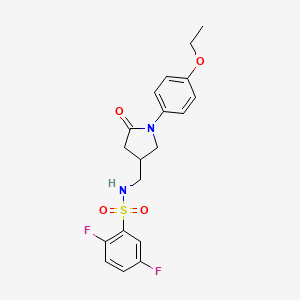

Trifluoroacetic acid, when used in synthesis, can lead to diverse chemical reactions, including condensation, cyclization, and amidation. For example, it catalyzes the domino reaction for the efficient synthesis of amino acid-derived benzodiazepines, indicating its utility in creating complex heterocyclic compounds (Bera, Kandiyal, Ampapathi, & Panda, 2014).

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

A study by Qutob et al. (2022) reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the use of AOPs to treat pollutants in water. This methodology could be relevant for understanding the environmental fate and treatment options for related compounds, including the chemical .

Disinfection of Wastewater

Kitis (2004) discusses the use of peracetic acid as a disinfectant for wastewater effluents. This review outlines the effectiveness of peracetic acid against various microbial threats and its environmental impact. The findings could be extrapolated to understand how related compounds might behave in water treatment and disinfection scenarios. Kitis, M. (2004). Environment international.

Pharmacological and Biological Activities

A comprehensive review by Naveed et al. (2018) on chlorogenic acid, a phenolic compound, discusses its extensive pharmacological and biological activities. This review can offer insights into potential biomedical applications and health-related benefits of structurally or functionally related compounds.

Role in Non-Alcoholic Fatty Liver Disease

Shcherbakova et al. (2020) explore the role of aromatic amino acids and their metabolites in the progression of non-alcoholic fatty liver disease (NAFLD), suggesting a complex interaction between metabolism and disease pathology. Understanding these relationships could inform research on amino acids and derivatives in metabolic diseases. Shcherbakova et al. (2020). Almanac of Clinical Medicine.

Analysis of Global Trends in Herbicide Toxicity

Zuanazzi et al. (2020) provide a scientometric review of studies on the herbicide 2,4-D, analyzing global research trends and gaps. This type of analysis could be relevant for assessing the research landscape surrounding specific chemicals and their environmental and health impacts. Zuanazzi, N. R., Ghisi, N. C., & Oliveira, E. C. (2020). Chemosphere.

Propiedades

IUPAC Name |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.C2HF3O2/c9-7(8(12)13)4-1-5(10)3-6(11)2-4;3-2(4,5)1(6)7/h1-3,7,10-11H,9H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDFRXQMBUHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)